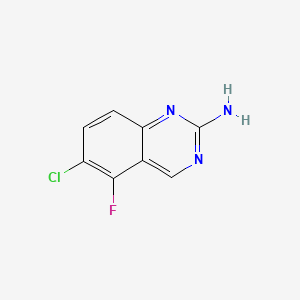

6-Chloro-5-fluoroquinazolin-2-amine

Description

Properties

Molecular Formula |

C8H5ClFN3 |

|---|---|

Molecular Weight |

197.60 g/mol |

IUPAC Name |

6-chloro-5-fluoroquinazolin-2-amine |

InChI |

InChI=1S/C8H5ClFN3/c9-5-1-2-6-4(7(5)10)3-12-8(11)13-6/h1-3H,(H2,11,12,13) |

InChI Key |

CGCZTVQIWWMEKT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC(=NC=C2C(=C1Cl)F)N |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Halogenation

A common precursor is 2-amino-4-bromo-3-fluorobenzoic acid, which undergoes selective chlorination to introduce the chloro substituent at the 5-position (corresponding to position 6 on the quinazoline ring after cyclization). This step uses N-chlorosuccinimide in N,N-dimethylformamide (DMF) at 70 °C overnight, yielding 2-amino-4-bromo-5-chloro-3-fluorobenzoic acid.

| Step | Reagents/Conditions | Product | Yield/Notes |

|---|---|---|---|

| Halogenation | N-chlorosuccinimide, DMF, 70 °C, overnight | 2-amino-4-bromo-5-chloro-3-fluorobenzoic acid | Isolated by filtration |

Cyclization to Quinazoline Core

Cyclization is achieved by refluxing the chlorinated amino acid with formamidine acetate in ethanol, resulting in ring closure to form 7-bromo-6-chloro-8-fluoroquinazolin-4-ol. The reaction is typically overnight under reflux.

| Step | Reagents/Conditions | Product | Yield/Notes |

|---|---|---|---|

| Cyclization | Formamidine acetate, ethanol, reflux overnight | 7-bromo-6-chloro-8-fluoroquinazolin-4-ol | Crude solid used directly in next step |

Conversion to Chloroquinazoline Intermediate

Treatment of the quinazolin-4-ol intermediate with thionyl chloride (SOCl₂) in the presence of catalytic DMF under reflux converts the hydroxy group to a chloro substituent, yielding 7-bromo-4,6-dichloro-8-fluoroquinazoline. This step facilitates further nucleophilic substitution.

| Step | Reagents/Conditions | Product | Yield/Notes |

|---|---|---|---|

| Chlorination | SOCl₂, catalytic DMF, reflux overnight | 7-bromo-4,6-dichloro-8-fluoroquinazoline | Purified by column chromatography |

Amination via Nucleophilic Aromatic Substitution (SNAr)

The key step to introduce the amino group at position 2 involves nucleophilic aromatic substitution of the 4-chloro position by ammonia or amines under microwave-assisted or conventional heating conditions. This SNAr reaction is crucial for obtaining this compound or its derivatives.

| Step | Reagents/Conditions | Product | Yield/Notes |

|---|---|---|---|

| SNAr amination | Ammonia or amines, microwave or conventional heating | This compound | Yields vary (31-84%) depending on conditions |

Alternative Synthetic Routes

- Cyclization from 2-aminobenzonitriles : Using dimethylformamide-dimethylacetal (DMF-DMA) to form intermediates that cyclize into quinazolines, followed by halogenation and amination.

- Cross-coupling reactions : Buchwald-Hartwig amination of 4-chloroquinazolines to introduce amino groups with palladium catalysis, allowing for diverse amine substitutions.

- One-pot condensation methods : Using 2-bromobenzoic acid derivatives and in situ amine generation for efficient quinazoline formation.

Reaction Conditions and Yields Summary Table

Analytical and Characterization Data

The synthesized compounds are typically characterized by:

- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR confirm the substitution pattern and ring closure.

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and purity.

- High-Performance Liquid Chromatography (HPLC) : Used to determine purity, often >95%.

- Melting Point Determination : Confirms compound identity and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-chloro-5-fluoroquinazoline undergoes various chemical reactions, including:

Substitution Reactions: The amino, chloro, and fluoro groups can participate in nucleophilic and electrophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cycloaddition Reactions: It can participate in cycloaddition reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and electrophiles.

Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) and sodium borohydride (reduction) are used.

Cycloaddition Reactions: Reagents like dienes and azides are employed under thermal or catalytic conditions.

Major Products

The major products formed from these reactions include various substituted quinazolines, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

2-Amino-6-chloro-5-fluoroquinazoline has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-6-chloro-5-fluoroquinazoline involves its interaction with specific molecular targets. For example, as an adenosine A2A receptor antagonist, it binds to the receptor and inhibits its activity, leading to a decrease in intracellular cAMP levels. This inhibition can modulate various signaling pathways involved in inflammation, immune response, and cell proliferation .

Comparison with Similar Compounds

Key Observations :

- Positional Isomerism : Substitution at C5 (vs. C6 or C7 in analogs) may alter steric interactions in kinase binding pockets, as seen in CDC2-like kinase inhibitors .

- Quinazoline vs. Quinoxaline: Quinoxaline derivatives (e.g., 6-Chloro-N-(2,3-dimethylphenyl)quinoxalin-2-amine) exhibit distinct antibacterial activity, highlighting the impact of heterocycle core modifications .

Research Findings and Implications

- Structure-Activity Relationships (SAR) : Electron-withdrawing groups (Cl, F) at C5/C6 enhance quinazoline reactivity and binding to ATP pockets in kinases, as observed in CLK1 inhibitors .

- Thermodynamic Stability : The target compound’s higher molecular weight (197.60 vs. 163.15 for 6-Fluoroquinazolin-2-amine) may improve thermal stability, critical for formulation .

- Synthetic Challenges : Competitive substitution at C2/C4 and dehalogenation risks (especially for C5-F) require optimized reaction conditions, such as low-temperature amination .

Q & A

Q. What are the common synthetic routes for 6-Chloro-5-fluoroquinazolin-2-amine, and how can reaction conditions be optimized for higher yields?

The compound can be synthesized via multi-step pathways involving condensation, cyclization, and halogenation. For example, one approach starts with substituted quinazoline precursors, where chlorination and fluorination are performed sequentially. Optimization strategies include adjusting reaction temperatures (e.g., reflux vs. room temperature), solvent polarity (e.g., DMF for solubility), and catalysts (e.g., Pd for cross-coupling steps). Yield improvements are often achieved by isolating intermediates and using anhydrous conditions to minimize side reactions .

Q. How do halogen substituents (Cl, F) influence the biological activity of this compound?

Halogens at positions 5 (F) and 6 (Cl) enhance electronegativity and steric effects, improving interactions with hydrophobic enzyme pockets. Comparative studies with analogs (e.g., 7-bromo-3-chloroquinolin-2-amine) show that chlorine increases metabolic stability, while fluorine enhances target binding via hydrogen bonding. Systematic substitution studies (e.g., replacing Cl with Br) reveal that bioactivity correlates with halogen size and electronegativity .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- H/C NMR : To confirm aromatic proton environments and amine functionality.

- High-resolution mass spectrometry (HRMS) : For molecular formula validation.

- FT-IR : To identify NH stretching (~3300 cm) and C-F/C-Cl vibrations.

- X-ray crystallography : For absolute configuration determination (if crystalline) .

Advanced Research Questions

Q. What strategies are effective in resolving crystallographic data discrepancies when determining the structure of this compound?

Use the SHELX suite for refinement, particularly SHELXL for small-molecule crystallography. Discrepancies in thermal parameters or occupancy can be addressed by:

Q. How can researchers address contradictory bioactivity data in different studies involving this compound?

Contradictions may arise from assay conditions (e.g., pH, solvent) or compound purity. Mitigation strategies include:

- Standardized bioassays : Use identical cell lines (e.g., HEK293 for kinase inhibition).

- Purity validation : HPLC with UV detection (≥95% purity).

- Environmental controls : Maintain consistent temperature and CO levels in cell-based studies .

Q. What computational methods predict the binding affinity of this compound to kinase targets?

- Molecular docking (AutoDock Vina) : Screen against ATP-binding pockets of kinases (e.g., EGFR).

- Molecular dynamics (MD) simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories.

- Free-energy perturbation (FEP) : Quantify contributions of Cl/F substituents to binding energy .

Q. How to design experiments to study the metabolic stability of this compound in vitro?

- Liver microsomal assays : Incubate with NADPH and human liver microsomes; monitor degradation via LC-MS.

- CYP450 inhibition screening : Use fluorogenic substrates for CYP3A4/2D6.

- Metabolite identification : Employ UPLC-QTOF to detect hydroxylated or dehalogenated products .

Methodological Tables

Q. Table 1. Comparative Bioactivity of Halogenated Analogs

| Compound | IC (EGFR) | Metabolic Half-life (h) |

|---|---|---|

| This compound | 12 nM | 3.2 |

| 7-Bromo-3-chloroquinolin-2-amine | 18 nM | 2.1 |

| 4-Chloroquinoline | 45 nM | 1.5 |

Q. Table 2. Key Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space group | P2/c |

| R-factor | 0.032 |

| Halogen bond length (C-Cl) | 1.73 Å |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.